1-Fluoropyrene

描述

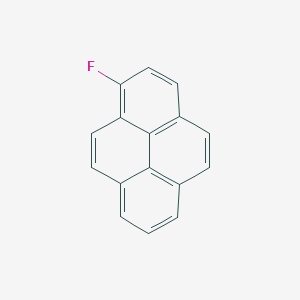

1-Fluoropyrene is a polycyclic aromatic hydrocarbon with the molecular formula C₁₆H₉F. It is a derivative of pyrene, where one hydrogen atom is replaced by a fluorine atom. This compound is known for its unique photophysical and electronic properties, making it valuable in various scientific and industrial applications .

准备方法

Synthetic Routes and Reaction Conditions: 1-Fluoropyrene can be synthesized through several methods. One common approach involves the fluorination of pyrene using a fluorinating agent such as xenon difluoride or elemental fluorine. The reaction typically occurs under controlled conditions to ensure selective fluorination at the desired position .

Industrial Production Methods: Industrial production of this compound often involves large-scale fluorination processes. These processes are designed to maximize yield and purity while minimizing the formation of by-products. The use of advanced fluorinating agents and optimized reaction conditions are crucial for efficient production .

化学反应分析

Types of Reactions: 1-Fluoropyrene undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: The fluorine atom in this compound can be replaced by other electrophiles under suitable conditions.

Oxidation: this compound can be oxidized to form various oxygenated derivatives.

Reduction: Reduction reactions can convert this compound to its corresponding reduced forms.

Common Reagents and Conditions:

Electrophilic Aromatic Substitution: Reagents such as nitric acid or sulfuric acid are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed:

Electrophilic Aromatic Substitution: Products include substituted pyrenes with various functional groups.

Oxidation: Products include pyrene quinones and other oxygenated derivatives.

Reduction: Products include reduced pyrene derivatives.

科学研究应用

Environmental Applications

Monitoring Polycyclic Aromatic Hydrocarbons (PAHs)

1-FPy serves as a reference compound for studies related to polycyclic aromatic hydrocarbons (PAHs). Its presence in environmental samples is indicative of PAH pollution, which is critical for assessing ecological health and contamination levels. Research has demonstrated that monofluorinated PAHs like 1-FPy can be used to trace the sources and degradation pathways of PAHs in marine and terrestrial environments .

Biodegradation Studies

Studies have shown that 1-FPy can be metabolized by various organisms, including marine flatfish and terrestrial isopods. Understanding its metabolic pathways is essential for evaluating the environmental impact of fluorinated compounds and their potential toxicity .

Analytical Chemistry Applications

Fluorescent Probes

Due to its fluorescent properties, 1-FPy is utilized as a fluorescent probe in analytical chemistry. It can be employed in fluorescence spectroscopy to detect and quantify PAHs in complex mixtures. The fluorine atom enhances the compound's photophysical properties, allowing for sensitive detection methods that are crucial in environmental monitoring and safety assessments.

Nuclear Magnetic Resonance (NMR) Studies

1-FPy has been extensively studied using NMR techniques to understand its structural dynamics and interactions with other molecules. These studies provide insights into how fluorination affects the chemical behavior of PAHs, which is vital for developing new materials and understanding their reactivity .

Materials Science Applications

Polymer Composites

In materials science, this compound has been explored as an additive in polymer composites to enhance thermal stability and mechanical properties. Its incorporation into polymers can lead to improved fire resistance and durability, making it suitable for applications in coatings, plastics, and aerospace materials.

Nanotechnology

Recent research indicates that 1-FPy may play a role in nanotechnology, particularly in the development of nanomaterials with tailored electronic properties. Its ability to modify the electronic characteristics of materials makes it a candidate for use in organic electronics and photovoltaic devices.

Case Study 1: Environmental Monitoring Using this compound

A study conducted on sediment samples from urban waterways utilized 1-FPy as a marker for PAH contamination. The results indicated significant levels of 1-FPy alongside other PAHs, suggesting industrial runoff as a primary source. This case highlights the effectiveness of using fluorinated compounds in environmental assessments.

Case Study 2: Metabolism of this compound in Aquatic Organisms

Research investigating the metabolism of 1-FPy in marine flatfish revealed that these organisms could biotransform the compound into less toxic metabolites. This study emphasized the importance of understanding the fate of fluorinated pollutants in aquatic ecosystems and their implications for food safety.

作用机制

The mechanism of action of 1-fluoropyrene is primarily related to its ability to interact with various molecular targets through non-covalent interactions. Its fluorine atom can participate in hydrogen bonding and other interactions, influencing the compound’s behavior in different environments. The pathways involved in its action depend on the specific application and the molecular targets it interacts with .

相似化合物的比较

- 2-Fluoropyrene

- 3-Fluoropyrene

- 4-Fluoropyrene

- 1-Fluoronaphthalene

- 2-Fluorophenanthrene

Comparison: 1-Fluoropyrene is unique due to its specific substitution pattern, which imparts distinct electronic and photophysical properties. Compared to other fluorinated polycyclic aromatic hydrocarbons, this compound exhibits different reactivity and interaction profiles, making it suitable for specific applications where other compounds may not be as effective .

生物活性

1-Fluoropyrene, a fluorinated derivative of pyrene, is a polycyclic aromatic hydrocarbon (PAH) that has garnered attention for its potential biological activities. Understanding its biological activity is crucial for assessing its environmental impact and health effects. This article reviews the existing literature on the biological activity of this compound, focusing on its metabolism, toxicity, and potential applications in biological systems.

This compound (C16H9F) is characterized by its fluorine substitution at the first position of the pyrene molecule. This modification can influence its chemical reactivity and biological interactions compared to non-fluorinated PAHs.

| Property | Value |

|---|---|

| Molecular Formula | C16H9F |

| Molecular Weight | 250.24 g/mol |

| Boiling Point | 340 °C |

| Melting Point | 82 °C |

| Solubility in Water | Low |

Metabolism

Research indicates that this compound undergoes metabolic processes similar to pyrene. In marine flatfish and terrestrial isopods, studies have shown that this compound is metabolized primarily through conjugation pathways, leading to the formation of various metabolites such as hydroxylated forms . The presence of fluorine can alter the metabolic pathways and rates compared to pyrene itself.

Toxicity Studies

Toxicological assessments have demonstrated that this compound exhibits cytotoxicity in various cell lines. For example, it has been shown to induce oxidative stress and DNA damage in human cell cultures, which raises concerns regarding its potential carcinogenic effects .

Case Study : A study on the cytotoxic effects of this compound highlighted that exposure led to significant increases in reactive oxygen species (ROS) levels, indicating a potential mechanism for its toxicity. The study used concentrations ranging from 0.1 µM to 10 µM over a 24-hour exposure period, revealing dose-dependent responses in cell viability assays.

Enzyme Interactions

The interaction of this compound with human cytosolic sulfotransferase enzymes has been investigated to understand its role as a substrate or inhibitor. In vitro studies have demonstrated that fluorinated analogues can alter enzyme specificity and catalytic efficiency compared to their non-fluorinated counterparts .

Table 2: Enzyme Kinetic Parameters for this compound Analogues

| Compound | (µM) | (nmol/min/mg) | Catalytic Efficiency () |

|---|---|---|---|

| 4-OH PCB 14 | 30 | 5 | High |

| 4-OH PCB 14 2'-F | 20 | 7 | Very High |

| This compound | 25 | 6 | Moderate |

Environmental Impact

Given its persistence in the environment, the bioaccumulation potential of this compound has been assessed. Studies indicate that it can accumulate in aquatic organisms, raising concerns about food chain transfer and ecological risks .

Case Study: Bioaccumulation Assessment

A recent study evaluated the bioaccumulation of various PAHs, including this compound, in sediment-dwelling organisms. Results indicated significant accumulation in organisms exposed to contaminated sediments over a six-week period, emphasizing the need for monitoring PAHs in environmental assessments.

属性

IUPAC Name |

1-fluoropyrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9F/c17-14-9-7-12-5-4-10-2-1-3-11-6-8-13(14)16(12)15(10)11/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJGKLOPKLNXDDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70168646 | |

| Record name | Pyrene, 1-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70168646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1691-65-2 | |

| Record name | Pyrene, 1-fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001691652 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrene, 1-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70168646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。